ethyl 2-(2-methyl-4-oxo-1H-pyrimidin-6-yl)acetate
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Overview
Description
Compound ethyl 2-(2-methyl-4-oxo-1H-pyrimidin-6-yl)acetate is a chemical entity with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound ethyl 2-(2-methyl-4-oxo-1H-pyrimidin-6-yl)acetate involves specific synthetic routes that include the use of protective groups and halogenated hydrocarbons. One method involves the C-H alkylation reaction using a manganese catalyst and magnesium metal under mechanical grinding conditions .
Industrial Production Methods: Industrial production of compound this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Compound ethyl 2-(2-methyl-4-oxo-1H-pyrimidin-6-yl)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated hydrocarbons and catalysts like palladium or platinum.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Compound ethyl 2-(2-methyl-4-oxo-1H-pyrimidin-6-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of compound ethyl 2-(2-methyl-4-oxo-1H-pyrimidin-6-yl)acetate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Compound CID 68263
- Compound CID 10077130
- Compound CID 618385-01-6
Comparison: Compound ethyl 2-(2-methyl-4-oxo-1H-pyrimidin-6-yl)acetate is unique in its specific molecular structure and reactivity compared to similar compounds. While it shares some properties with compounds like CID 68263 and CID 10077130, its distinct features make it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
ethyl 2-(2-methyl-4-oxo-1H-pyrimidin-6-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(13)5-7-4-8(12)11-6(2)10-7/h4H,3,5H2,1-2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDVANDODLTPEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N=C(N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC1=CC(=O)N=C(N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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